

Application Notes and Protocols: Synthesis of 3,5-Dibromobenzoic Acid

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Compound of Interest

Compound Name: 3,5-Dibromobenzoic acid

Cat. No.: B110547

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This document provides a detailed laboratory protocol for the synthesis of **3,5-dibromobenzoic acid**, a valuable building block in organic synthesis, particularly for the development of pharmaceutical compounds and other functional materials. The procedure outlined is based on the well-established Sandmeyer reaction, a reliable method for the conversion of aromatic amines to aryl halides.

Physicochemical Properties and Characterization

A summary of the key physicochemical properties and spectroscopic data for **3,5-dibromobenzoic acid** is presented below. This information is crucial for the identification and characterization of the synthesized compound.

Property	Value	Reference
CAS Number	618-58-6	[1]
Molecular Formula	C ₇ H ₄ Br ₂ O ₂	[1]
Molecular Weight	279.91 g/mol	[1][2]
Appearance	White to light yellow crystalline powder	[3]
Melting Point	218-220 °C	[4]
Boiling Point	355.2 °C at 760 mmHg	[3]
Solubility	Soluble in methanol.	[4]
¹ H NMR (400 MHz, DMSO-d ₆)	δ 8.16 (t, J=1.6 Hz, 1H), 7.98 (d, J=1.6 Hz, 2H)	[5]
¹³ C NMR	Spectral data available.	[6]
IR (KBr disc)	Characteristic peaks for C=O and C-Br bonds.	[1][6]

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol details the synthesis of **3,5-dibromobenzoic acid** starting from 3,5-diaminobenzoic acid. The reaction proceeds in two main stages: the diazotization of the diamino compound, followed by a copper(I) bromide-mediated Sandmeyer reaction.

Materials:

- 3,5-Diaminobenzoic acid
- Hydrobromic acid (48% aqueous solution)
- Sodium nitrite (NaNO₂)
- Copper(I) bromide (CuBr)

- Deionized water
- Ice
- Sodium hydroxide (for neutralization, optional)
- Activated carbon
- Celite or filter aid

Equipment:

- Three-necked round-bottom flask
- Mechanical stirrer
- Thermometer
- Dropping funnel
- Ice-salt bath
- Heating mantle with a water bath
- Büchner funnel and flask
- Standard laboratory glassware

Procedure:

Part 1: Diazotization of 3,5-Diaminobenzoic Acid

- In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3,5-diaminobenzoic acid (1.0 eq) in a mixture of 48% hydrobromic acid and deionized water.
- Cool the resulting mixture to 0 °C in an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite (2.2 eq) dropwise from a dropping funnel. It is critical to maintain the reaction temperature below 5 °C throughout the

addition to prevent the decomposition of the diazonium salt.

- Stir the mixture vigorously during the addition of the sodium nitrite solution.
- After the complete addition of sodium nitrite, continue to stir the mixture for an additional 15-30 minutes at 0-5 °C. The resulting solution contains the bis(diazonium) salt.

Part 2: Sandmeyer Reaction

- In a separate beaker, prepare a solution of copper(I) bromide (2.2 eq) in 48% hydrobromic acid. Cool this solution in an ice bath.
- Slowly and carefully add the cold bis(diazonium) salt solution from Part 1 to the stirred copper(I) bromide solution. A vigorous evolution of nitrogen gas will be observed.
- Once the addition is complete, allow the reaction mixture to warm to room temperature.
- Heat the mixture on a water bath at 50-60 °C for 30-60 minutes to ensure the reaction proceeds to completion.
- Cool the reaction mixture to room temperature. The crude **3,5-dibromobenzoic acid** will precipitate out of the solution.

Part 3: Work-up and Purification

- Collect the precipitated solid by vacuum filtration using a Büchner funnel.
- Wash the filter cake with cold deionized water to remove any residual salts and acids.
- For purification, the crude product can be recrystallized. A suitable solvent for recrystallization is hot water or an ethanol/water mixture.
- Dissolve the crude product in a minimal amount of the hot recrystallization solvent. If the solution is colored, a small amount of activated carbon can be added, and the solution can be filtered hot through a pad of Celite.
- Allow the filtrate to cool slowly to room temperature and then in an ice bath to induce crystallization.

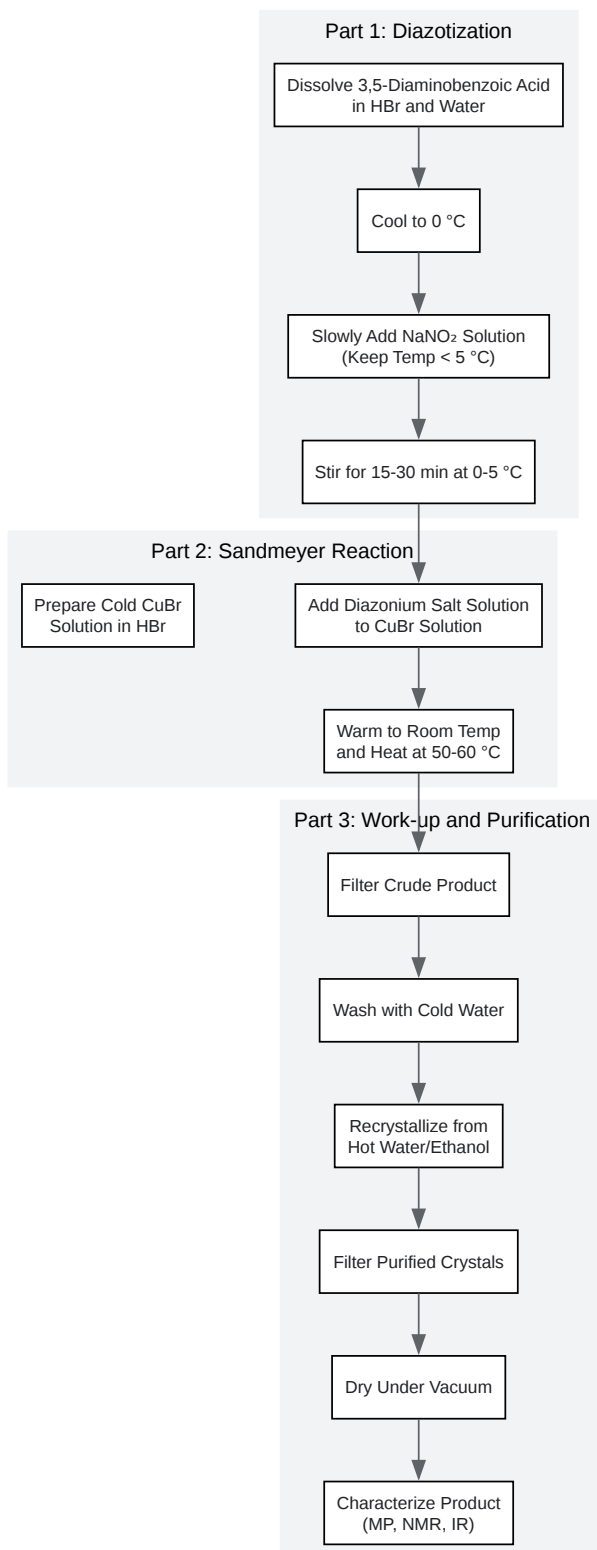
- Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
- Characterize the final product by determining its melting point and acquiring spectroscopic data (NMR, IR) to confirm its identity and purity.

Safety Precautions:

- Aryl diazonium salts can be explosive when isolated and dry. They should be prepared in situ at low temperatures (0–5 °C) and used immediately without isolation.
- The reaction involves the use of strong acids (hydrobromic acid) which are corrosive. Handle with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- The reaction should be carried out in a well-ventilated fume hood.
- Vigorous gas evolution (nitrogen) occurs during the Sandmeyer reaction. Ensure the reaction vessel is adequately vented.

Experimental Workflow

Workflow for the Synthesis of 3,5-Dibromobenzoic Acid

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Caption: A flowchart illustrating the key steps in the synthesis of **3,5-Dibromobenzoic acid**.

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